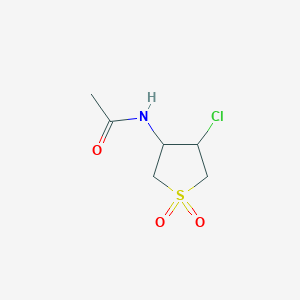
3-Methyl-4-(4-methylphenyl)-1H-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-4-(4-methylphenyl)-1H-pyrazol-5-amine: is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by a methyl group at the third position, a 4-methylphenyl group at the fourth position, and an amine group at the fifth position of the pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-(4-methylphenyl)-1H-pyrazol-5-amine typically involves the condensation of 1-phenyl-3-methylpyrazol-5-one with aromatic aldehydes. One efficient method employs 1,3-disulfonic acid imidazolium tetrachloroaluminate as a catalyst . The reaction is carried out under solvent-free conditions, making it an environmentally friendly approach.
Industrial Production Methods: Industrial production of this compound can be scaled up using similar synthetic routes with optimizations for yield and purity. The use of heterogeneous catalysts like sulfamic acid has been explored to make the process more economical and environmentally benign .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can target the aromatic ring or the pyrazole ring, potentially leading to hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the pyrazole ring, respectively.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Halogenation can be achieved using bromine or chlorine under controlled conditions.
Major Products:
Oxidation: Formation of 3-methyl-4-(4-methylphenyl)-1H-pyrazol-5-carboxylic acid.
Reduction: Formation of 3-methyl-4-(4-methylcyclohexyl)-1H-pyrazol-5-amine.
Substitution: Formation of various halogenated derivatives depending on the halogen used.
Applications De Recherche Scientifique
Chemistry: The compound is used as an intermediate in the synthesis of more complex pyrazole derivatives, which are of interest for their potential biological activities .
Biology: In biological research, derivatives of this compound are investigated for their antimicrobial and anti-inflammatory properties .
Medicine: The compound and its derivatives are explored for their potential as pharmaceutical agents, particularly as inhibitors of specific enzymes or receptors involved in disease pathways .
Industry: In the materials science industry, the compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials .
Mécanisme D'action
The mechanism of action of 3-Methyl-4-(4-methylphenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. For example, it may inhibit the activity of certain kinases involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
- 3-Methyl-1-phenyl-1H-pyrazol-5-amine
- 4-(4-Methylphenyl)-1H-pyrazol-5-amine
- 3-Methyl-4-phenyl-1H-pyrazol-5-amine
Comparison: Compared to these similar compounds, 3-Methyl-4-(4-methylphenyl)-1H-pyrazol-5-amine is unique due to the presence of both a methyl group and a 4-methylphenyl group, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a pharmaceutical agent or as a material for electronic applications .
Propriétés
IUPAC Name |
5-methyl-4-(4-methylphenyl)-1H-pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-7-3-5-9(6-4-7)10-8(2)13-14-11(10)12/h3-6H,1-2H3,(H3,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIQXGADANMRLKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(NN=C2N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[4-(4-bromophenyl)-3-methyl-1H-pyrazol-5-yl]-5-methoxyphenol](/img/structure/B7783916.png)



![6-[4-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]-2-methyl-3-[2-(morpholin-4-yl)ethoxy]phenol](/img/structure/B7783965.png)


![(2Z)-2-(3,4-dimethoxybenzylidene)-7-{[4-(2-hydroxyethyl)piperazin-1-ium-1-yl]methyl}-3-oxo-2,3-dihydro-1-benzofuran-6-olate](/img/structure/B7783977.png)
![N-{[1-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperidin-4-yl]carbonyl}-L-leucine](/img/structure/B7783983.png)
![(2Z)-2-(2,4-dimethoxybenzylidene)-7-{[4-(2-hydroxyethyl)piperazin-1-ium-1-yl]methyl}-3-oxo-2,3-dihydro-1-benzofuran-6-olate](/img/structure/B7783991.png)
![2-[(3-Methoxyphenyl)methyl-methylazaniumyl]acetate](/img/structure/B7783997.png)
![2-(4-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B7784009.png)
![(2Z)-2-(2,5-dimethoxybenzylidene)-7-{[4-(2-hydroxyethyl)piperazin-1-ium-1-yl]methyl}-3-oxo-2,3-dihydro-1-benzofuran-6-olate](/img/structure/B7784013.png)
![(2Z)-7-[(3-methylpiperidinium-1-yl)methyl]-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-olate](/img/structure/B7784016.png)
